4-Hydroxy-3-iodo-5-methoxybenzonitrile
Overview
Description
4-Hydroxy-3-iodo-5-methoxybenzonitrile is an organic compound with the molecular formula C8H6INO2 and a molecular weight of 275.05 g/mol It is characterized by the presence of a hydroxyl group, an iodine atom, a methoxy group, and a nitrile group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-iodo-5-methoxybenzonitrile typically involves the iodination of 4-Hydroxy-3-methoxybenzonitrile. The reaction can be carried out using iodine and a suitable oxidizing agent, such as sodium iodate, in an acidic medium. The reaction conditions often include refluxing the mixture to ensure complete iodination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-iodo-5-methoxybenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction Reactions: The nitrile group can be reduced to form an amine group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the iodine atom.
Oxidation Reactions: Products include 4-Hydroxy-3-methoxybenzaldehyde or 4-Hydroxy-3-methoxybenzoic acid.
Reduction Reactions: Products include 4-Hydroxy-3-iodo-5-methoxybenzylamine.
Scientific Research Applications
4-Hydroxy-3-iodo-5-methoxybenzonitrile has several applications in scientific research:
Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-iodo-5-methoxybenzonitrile depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The presence of the iodine atom can enhance its binding affinity to certain molecular targets due to halogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxybenzonitrile: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Hydroxy-5-methoxybenzonitrile: Lacks both the iodine and the nitrile group, resulting in different chemical properties.
3-Iodo-4-methoxybenzonitrile: Similar structure but with different positioning of the functional groups, leading to different reactivity.
Uniqueness
4-Hydroxy-3-iodo-5-methoxybenzonitrile is unique due to the presence of both the iodine and nitrile groups, which confer distinct reactivity and potential for diverse applications in synthesis and research .
Properties
IUPAC Name |
4-hydroxy-3-iodo-5-methoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INO2/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-3,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVSSLQMWDSYLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C#N)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598864 | |
Record name | 4-Hydroxy-3-iodo-5-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30598864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
834907-45-8 | |
Record name | 4-Hydroxy-3-iodo-5-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30598864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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